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Compound of Interest

2,3-Dihydrobenzofuran-7-
Compound Name: S
carboxylic Acid

Cat. No.: B1334626

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of key
intermediates of Prucalopride, a selective high-affinity 5-HT4 receptor agonist. The information
is compiled from various patented methods and scientific literature, offering a comprehensive
resource for the chemical synthesis of this important pharmaceutical agent.

Introduction

Prucalopride, chemically known as 4-amino-5-chloro-2,3-dihydro-N-[1-(3-methoxypropyl)-4-
piperidinyl]-7-benzofurancarboxamide, is a gastroprokinetic agent used for the treatment of
chronic constipation.[1] Its synthesis involves the condensation of two key intermediates: 4-
amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid and 1-(3-methoxypropyl)-4-
piperidinamine. This document outlines detailed synthetic protocols for these intermediates,
presenting quantitative data in a structured format and visualizing the synthetic pathways.

Synthesis of Intermediate 1: 4-amino-5-chloro-2,3-
dihydrobenzofuran-7-carboxylic acid

This intermediate is a crucial component in the synthesis of Prucalopride. Several synthetic
routes have been developed, often starting from methyl 4-(acetylamino)-2-hydroxy-3-(2-
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hydroxyethyl)benzoate. A common pathway involves cyclization, chlorination, and subsequent
hydrolysis.

Synthetic Pathway

4-amino-5-chloro-2,3-
dihydrobenzofuran-7-carboxylic acid

Cyclization
Methyl 4-(acetylamino)-2-hydroxy- PPh3, DEAD)
3-(2-hydroxyethyl)benzoate

Chiorination Hydrolysis
Methyl 4-acetamido-2,3- NCS) Methyl 4-acetamido-5-chloro- NaOH, H20/MeOH
dihydrobenzofuran-7-carboxylate 2,3-dihydrobenzofuran-7-carboxylate
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Caption: Synthesis of 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid.

Experimental Protocols

Protocol 1: Synthesis of Methyl 4-acetamido-2,3-dihydrobenzofuran-7-carboxylate (Crude)[2]

e Reaction Setup: In a suitable reaction vessel, dissolve methyl 4-(acetylamino)-2-hydroxy-3-
(2-hydroxyethyl)benzoate in an organic solvent.

» Reagent Addition: Add triphenylphosphine and diethyl azodicarboxylate (DEAD).
» Reaction: Perform cyclization to obtain the crude product.

Protocol 2: Synthesis of Methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate
(Crude)[2]

¢ Chlorination: Directly subject the crude methyl 4-acetamido-2,3-dihydrobenzofuran-7-
carboxylate to chlorination using N-chlorosuccinimide (NCS).

Protocol 3: Synthesis of 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid
(Purified)[2]

e Hydrolysis: To 100g of the crude chlorinated intermediate, add 150ml of water, 20g of sodium
hydroxide, and 150ml of methanol.

o Stirring: Stir the mixture at room temperature for 2-3 hours, leading to the precipitation of a
solid.
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« Filtration and Washing: Filter the solid and wash the filter cake with 400ml of tetrahydrofuran

(THF).

e Second Hydrolysis: Transfer the solid to a new vessel and add 150ml of water, 20g of

sodium hydroxide, and 150ml of methanol. Heat to 80-85°C and stir under reflux for 2 hours.

e Cooling and Filtration: Cool the reaction mixture to room temperature and filter.

 Acidification: Adjust the pH of the filter cake to 4-5 with hydrochloric acid (pH 2-3).

o Final Product: Filter the resulting precipitate and dry to obtain the pure product.

: o :
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Synthesis of Intermediate 2: 1-(3-methoxypropyl)-4-

piperidinamine
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This secondary amine is the second key intermediate required for the synthesis of
Prucalopride. Multiple synthetic strategies exist, with a common one starting from 1-(3-
methoxypropyl)-4-piperidone.

Synthetic Pathways

Route 2: Reductive Amination

mmonia solution,
Reducing agent (e.g., NaBH(OAc)s) ]
>

1-(3-methoxypropyl)-4-piperidone 1-(3-methoxypropyl)-4-piperidinamine

Route 1: Oxime Formation and Reduction

Catalytic +
(Hz, Pd or Ni catalyst

1-(3-methoxypropyl)-4-piperidone Acetic acid, Reflux »-|  1-(3-methoxypropyl)-4-piperidine oxime

»-|  1-(3-methoxypropyl)-4-piperidinamine
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Caption: Synthetic routes for 1-(3-methoxypropyl)-4-piperidinamine.

Experimental Protocols

Protocol 4: Synthesis via Oxime Formation and Reduction[4][5]

¢ Oxime Formation:

o

Dissolve 10.0g of 1-(3-methoxypropyl)-4-piperidone and 4.06g of hydroxylamine
hydrochloride in 150mL of toluene.

Heat the mixture to reflux for 24 hours with water removal.

o

o

Cool to room temperature, filter the reaction mixture, and wash the filter cake with toluene.

[¢]

Dry the solid to obtain 1-(3-methoxypropyl)-4-piperidine oxime.

o Catalytic Hydrogenation:
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o Dissolve the obtained oxime in an organic solvent.

o Add a suitable catalyst (e.g., Raney nickel or palladium on carbon).

o Introduce hydrogen gas (Hz) to carry out the reduction to the final amine product.
Protocol 5: Synthesis via Reductive Amination[6]

e Reaction Setup: Dissolve 5.0g of 1-(3-methoxypropyl)-4-piperidone in 60mL of a saturated
methanolic ammonia solution in a 100mL three-necked flask.

e Stirring: Stir the solution for 1 hour.
e Reduction: Add 1.0g of sodium borohydride.
o Reaction: Allow the reaction to proceed for 10 hours.

o Work-up: Filter the reaction mixture and remove the solvent under reduced pressure to
obtain the product as a water-white transparent oily substance.

Protocol 6: Synthesis from N-(1-(3-methoxypropyl)piperidin-4-yl)acetamide[7][8]

Reaction: Add 10.72g (0.05 mol) of N-(1-(3-methoxypropyl)piperidin-4-yl)acetamide to 180ml|
of a 0.5M HCI-methanol solution.

Temperature Control: Maintain the temperature at 20-25°C.

Filtration and Washing: After reaction completion, filter the mixture. Wash the filter cake with
dichloromethane.

Drying: Dry the solid to obtain the final product.

Quantitative Data Summary
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Final Condensation Step: Synthesis of Prucalopride

The final step in the synthesis of Prucalopride involves the condensation of the two key

intermediates.

Synthetic Pathway

4-amino-5-chloro-2,3-

dihydrobenzofuran-7-carboxylic acid

Condensing Agent

1-(3-methoxypropyl)-4-piperidinamine

(e.g.,-Ethyl Chloroformate)

Prucalopride

A
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Caption: Final condensation step to synthesize Prucalopride.

Experimental Protocol

Protocol 7: Condensation Reaction[1]

e Reaction Setup: In a pre-cooled mixture of 50g of 4-amino-5-chloro-2,3-dihydro-benzofuran-
7-carboxylic acid in 175ml of dichloromethane at 0-5°C, slowly add 23.69 of triethylamine
and 27.99 of ethyl chloroformate.

e Stirring: Stir the mixture for 10 minutes.
e Warming: Raise the temperature to 25-30°C and stir for 1 hour.
e Cooling: Cool the mixture back to 0-5°C.

* Amine Addition: Slowly add a solution of 48.3g of 1-(3-methoxypropyl)piperidin-4-amine in
250ml of dichloromethane at 0-5°C and stir for 1 hour.

» Warming and Quenching: Raise the temperature to 25-35°C and add 500ml of water.

o Extraction: Separate the organic layer from the aqueous layer to obtain the crude
Prucalopride.

Conclusion

The synthesis of Prucalopride intermediates can be achieved through various established
routes, offering flexibility in reagent and condition selection. The protocols and data presented
herein provide a solid foundation for researchers and professionals in the field of drug
development to reproduce and optimize these synthetic processes. Careful control of reaction
conditions and purification methods is essential to achieve high yields and purity of the final
intermediates, which directly impacts the quality of the active pharmaceutical ingredient.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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